cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
CAS No.: 955028-75-8
Cat. No.: VC6201082
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 955028-75-8 |
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Molecular Formula | C11H21NO3 |
Molecular Weight | 215.293 |
IUPAC Name | tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Standard InChI Key | ADHBFIMXBSFQLJ-BDAKNGLRSA-N |
SMILES | CC1CCN(CC1O)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Analysis
The molecular architecture of cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate centers on a piperidine ring (C₅H₁₁N) substituted at positions 1, 3, and 4. The tert-butyl carbamate (Boc) group at position 1 acts as a protecting group for the amine, while the hydroxyl (-OH) at position 3 and methyl (-CH₃) at position 4 introduce polar and hydrophobic functionalities, respectively. The cis configuration of the hydroxyl and methyl groups imposes specific stereoelectronic constraints, affecting both intramolecular interactions and intermolecular reactivity .
Molecular Formula: C₁₁H₂₁NO₃
Molecular Weight: 215.29 g/mol
Key Functional Groups:
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Tert-butyl carbamate (Boc)
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Secondary alcohol (-OH)
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Methyl substituent (-CH₃)
The stereochemistry of the compound is critical to its biological activity. Computational models suggest that the cis arrangement optimizes hydrogen-bonding potential between the hydroxyl group and adjacent carbonyl oxygen, stabilizing specific conformations .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate typically follows a multi-step protocol:
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Piperidine Functionalization:
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Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) .
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Stereoselective hydroxylation at position 3 using oxidizing agents like m-CPBA or enzymatic systems.
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Methylation at position 4 via alkylation with methyl iodide or reductive amination .
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
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Example Reaction Scheme:
Challenges in Stereocontrol
Achieving the cis configuration requires precise reaction conditions. Kinetic vs. thermodynamic control influences the stereochemical outcome, with lower temperatures favoring the cis isomer due to reduced rotational freedom during hydroxylation .
Physicochemical Properties
Property | Value/Description |
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Solubility | Soluble in DCM, THF, ethyl acetate; sparingly soluble in water (<1 mg/mL) |
Melting Point | 82–85°C (predicted) |
LogP | 1.8 (indicative of moderate lipophilicity) |
Stability | Stable under inert conditions; hydrolyzes under strong acidic/basic conditions |
The Boc group enhances lipid solubility, facilitating penetration through biological membranes, while the hydroxyl group enables hydrogen bonding with target proteins .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is a precursor to kinase inhibitors and neuromodulators. For example, its hydroxyl and methyl groups are leveraged to synthesize analogs of FDA-approved PI3K inhibitors, where stereochemistry correlates with target affinity .
Biological Activity Profiling
Preliminary assays suggest moderate inhibitory activity against cytochrome P450 enzymes (IC₅₀ ≈ 50 μM), highlighting potential drug-drug interaction risks. Molecular docking studies indicate that the hydroxyl group forms a key hydrogen bond with catalytic residues in CYP3A4 .
Comparative Analysis with Structural Analogs
Compound | Key Differences | Bioactivity Comparison |
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trans-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | trans configuration reduces membrane permeability | Lower CYP3A4 inhibition (IC₅₀ > 100 μM) |
tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group enhances solubility | Improved aqueous solubility (LogP = 1.2) |
The cis isomer’s unique stereochemistry confers a balance of solubility and target engagement, making it preferable for central nervous system-targeted therapeutics .
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